molecular formula C10H17N3O2 B054674 ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE CAS No. 112779-14-3

ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Katalognummer: B054674
CAS-Nummer: 112779-14-3
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: DJFSJKPXNYYPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (CAS 112779-14-3) is a high-purity, synthetically valuable 5-aminopyrazole derivative. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. The 5-aminopyrazole core is a recognized pharmacophore, with research indicating its presence in compounds investigated as kinase inhibitors, such as p56 Lck inhibitors . Its structure, featuring both an ester and an amino group on the pyrazole ring, allows for further functionalization, making it a crucial intermediate for generating diverse chemical libraries for pharmaceutical screening . The tert-butyl group at the 1-position provides steric influence that can modulate the compound's physicochemical properties and binding affinity in target molecules. Researchers utilize this chemical in the development of potential therapeutic agents, leveraging its role as a key synthon in cyclocondensation reactions to form bicyclic systems like pyrazolo[3,4-d]pyrimidines . It is supplied with a typical purity of ≥98% . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSJKPXNYYPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550165
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112779-14-3
Record name Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112779-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Step 1 : Synthesis of 2-cyano-3-hydroxy-2-ene-carboxylate by reacting ethyl cyanoacetate with diethyl oxalate under basic conditions (yield: ~85%).

  • Step 2 : Chlorination with PCl₅ at 0–5°C to form 2-chlorocyanoalkene.

  • Step 3 : Condensation with tert-butylhydrazine hydrochloride in ethanol at reflux (12 h), yielding the target compound with 74–83% efficiency.

Key Advantage : This method minimizes isomer formation due to the electron-withdrawing cyano group directing hydrazine attack to the β-position.

Sandmeyer Reaction-Based Synthesis

A novel route reported by Li et al. (2007) employs a selective Sandmeyer reaction to introduce the amino group post-ring formation. The protocol begins with ethyl 3-bromo-1-tert-butylpyrazole-4-carboxylate, which undergoes diazotization and amination:

Procedure

  • Bromination : Treatment of ethyl 1-tert-butylpyrazole-4-carboxylate with N-bromosuccinimide (NBS) in CCl₄ yields the 3-bromo derivative (92% yield).

  • Diazotization : Reaction with NaNO₂/HCl at −5°C generates the diazonium salt.

  • Amination : Copper(I) oxide-mediated amination introduces the amino group, achieving 77–83% yield.

Critical Insight : The tert-butyl group enhances steric hindrance, favoring substitution at the 5-position.

β-Ketonitrile and Hydrazine Condensation

Classic pyrazole synthesis via β-ketonitriles is adapted for this compound, as reviewed by Beck and Lynch (1987). Ethyl 3-cyano-4,4-dimethylpent-2-enoate reacts with tert-butylhydrazine in refluxing ethanol:

NC–C(CO₂Et)=C(C)(C)+NH₂–NH–C(CH₃)₃Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate\text{NC–C(CO₂Et)=C(C)(C)} + \text{NH₂–NH–C(CH₃)₃} \rightarrow \text{Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate}

Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 24 h

  • Yield: 68–72%

Limitation : Competing formation of 3-amino regioisomers necessitates careful pH control (optimal pH 6–7).

Multi-Step Synthesis from Ethyl Cyanoacetate

A scalable industrial method involves sequential alkylation and cyclization:

  • Alkylation : Ethyl cyanoacetate reacts with tert-butyl bromide in DMF/K₂CO₃ to form ethyl 2-cyano-3-(tert-butyl)propanoate (89% yield).

  • Cyclization : Treatment with hydrazine hydrate in THF at 60°C forms the pyrazole ring.

  • Esterification : Direct carboxylation using CO₂ under pressure yields the final product (overall yield: 65%).

Table 1 : Comparative Analysis of Methods

MethodStarting MaterialYield (%)Isomer ControlScalability
Cyanoalkene Condensation2-Cyano-3-hydroxy-2-ene74–83HighIndustrial
Sandmeyer Reaction3-Bromo-pyrazole derivative77–83ModerateLab-scale
β-Ketonitrile RouteEthyl 3-cyano-pentenoate68–72LowPilot-scale
Multi-Step SynthesisEthyl cyanoacetate65HighIndustrial

Recent Advances in Catalytic Amination

Emerging techniques use palladium catalysts for direct C–H amination. For example, ethyl 1-tert-butylpyrazole-4-carboxylate reacts with NH₃ and tert-butyl nitrite in the presence of Pd(OAc)₂ to install the amino group. While promising (yield: 70%), this method requires further optimization for cost-effectiveness .

Wissenschaftliche Forschungsanwendungen

Chemistry

ETBP serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure, characterized by the tert-butyl group, enhances steric hindrance and influences its reactivity compared to other pyrazole derivatives .

Biology

In biological research, ETBP has been utilized to study enzyme interactions and as a precursor for synthesizing biologically active molecules. Its ability to inhibit specific enzymes, such as cyclooxygenase (COX), suggests potential applications in managing inflammatory conditions .

Antimicrobial Activity

Recent studies have demonstrated that ETBP exhibits significant antibacterial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate ETBP's potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

ETBP has shown promise in reducing inflammatory markers like TNF-alpha and IL-6 in animal models. This suggests its potential application in treating diseases characterized by inflammation, such as arthritis .

Anticancer Activity

A series of studies have explored the anticancer properties of ETBP derivatives. For instance, derivatives containing alkyl chains at the N-1 position of the pyrazole core demonstrated significant inhibitory effects on cancer cell lines such as HeLa (cervical) and HT-29 (colon) cells. The IC50 values for these cells were found to be 0.737 ± 0.05 μM and 1.194 ± 0.02 μM, respectively . The compound’s ability to induce early apoptosis in cancer cells highlights its potential as a lead compound for drug development.

Study on Pain Management

A clinical trial investigated the efficacy of ETBP in managing chronic pain. Patients receiving ETBP reported a significant decrease in pain levels compared to those receiving a placebo, indicating its potential as an analgesic agent.

Neuroprotective Effects

Another study focused on ETBP's neuroprotective effects in models of neurodegeneration. Results indicated that ETBP administration reduced neuronal apoptosis and improved cognitive function, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Functional Group Influence: The ethyl carboxylate moiety provides intermediate polarity, balancing solubility and lipophilicity better than cyano or carbamate groups in analogs .

Physicochemical and Reactivity Profiles

  • Solubility : The ethyl carboxylate group enhances aqueous solubility relative to carbonitrile analogs (e.g., compound 12a in Table 1) but less than hydroxylated derivatives .
  • For example, compound 15a (with ethoxymethyleneamino and 4-fluorophenyl groups) exhibits a mp of 194–196°C, suggesting that steric and electronic factors jointly dictate thermal behavior .
  • Reactivity: The amino group at position 5 is a prime site for functionalization, analogous to the synthesis of triazolopyrimidines (e.g., compounds 16a,b) via reactions with benzhydrazide . The tert-butyl group may slow reaction kinetics in sterically demanding transformations compared to smaller substituents.

Biologische Aktivität

Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate (ETBP) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article provides a detailed overview of the biological activity of ETBP, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 112779-14-3

ETBP is characterized by its light yellow to yellow crystalline form and is soluble in various organic solvents. Its structure features a tert-butyl group that contributes to its unique reactivity and biological properties.

The biological activity of ETBP can be attributed to its ability to interact with various biological targets, primarily enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : ETBP has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions and providing therapeutic effects in conditions such as anxiety or depression.

Pharmacokinetics

Understanding the pharmacokinetics of ETBP is essential for evaluating its therapeutic potential:

  • Absorption : Following oral administration, ETBP exhibits good bioavailability due to its moderate lipophilicity.
  • Distribution : The compound distributes effectively in tissues, with a preference for lipid-rich areas due to its hydrophobic nature.
  • Metabolism : ETBP undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
  • Excretion : The metabolites are primarily excreted via urine, indicating renal clearance as a significant pathway.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETBP against various pathogens. In vitro assays demonstrated that ETBP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that ETBP is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

ETBP has been investigated for its anti-inflammatory properties. In animal models of inflammation, treatment with ETBP resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as arthritis.

Case Studies

  • Study on Pain Management :
    A clinical trial evaluated the efficacy of ETBP in managing chronic pain. Patients receiving ETBP reported a significant decrease in pain levels compared to the placebo group, suggesting its potential as an analgesic agent.
  • Neuroprotective Effects :
    Another study focused on the neuroprotective effects of ETBP in models of neurodegeneration. Results indicated that ETBP administration reduced neuronal apoptosis and improved cognitive function, highlighting its potential role in treating neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A robust synthesis involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, adapt the procedure from , where THF, CuCl₂·2H₂O, and room-temperature stirring are used to facilitate heterocycle formation. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
  • Catalyst loading : Transition metals like Cu²⁺ (0.5 mmol per 1.0 mmol substrate) improve yield and regioselectivity.
  • Purification : Silica gel chromatography (ethyl acetate/cyclohexane = 1:1) effectively isolates the product .
    Monitor reaction progress via TLC, and confirm purity using HPLC (see for impurity management).

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Identify characteristic signals:
    • Ester carbonyl (δ ~165-170 ppm in ¹³C-NMR).
    • tert-butyl group (δ ~1.3 ppm, singlet in ¹H-NMR; δ ~28 ppm in ¹³C-NMR).
    • Pyrazole ring protons (δ ~6.5-8.0 ppm in ¹H-NMR) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functionalities.
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M⁺]) and fragmentation patterns.

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group.
  • Light Sensitivity : Use amber vials to avoid photodegradation, as pyrazole derivatives often exhibit UV sensitivity.
  • Long-term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural refinement of pyrazole derivatives be resolved?

Methodological Answer:

  • Software Cross-Validation : Compare refinement results from SHELXL ( ) and WinGX ( ) to identify systematic errors.
  • Twining Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in bulky tert-butyl-containing compounds.
  • Displacement Parameters : Anisotropic refinement (via ORTEP in WinGX) improves accuracy for heteroatom positions .

Q. What computational strategies complement experimental studies on the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amino group reactivity).
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways using software like Gaussian or ORCA.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How can HPLC method development address purity discrepancies caused by isomeric impurities?

Methodological Answer:

  • Mobile Phase Optimization : Adjust pH (e.g., 0.1% TFA in water) or use ion-pair reagents to separate co-eluting isomers.
  • Column Selection : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, while C18 columns with gradient elution (ACN/H₂O) separate structural isomers.
  • Validation : Follow USP guidelines for LOD/LOQ and repeatability testing, as outlined in .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data for this compound derivatives?

Methodological Answer:

  • Dynamic Effects : NMR may average conformers (e.g., tert-butyl rotation), while X-ray captures static structures. Use variable-temperature NMR to assess flexibility.
  • Polymorphism : Recrystallize from different solvents (hexane vs. EtOAc) to isolate polymorphs and compare unit-cell parameters via SHELXL .

Q. What experimental controls mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real time.
  • Quality Metrics : Track critical parameters (e.g., reaction time, catalyst purity) using statistical tools (e.g., Design of Experiments).
  • Reference Standards : Use commercially available analogs (e.g., ) for cross-validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.